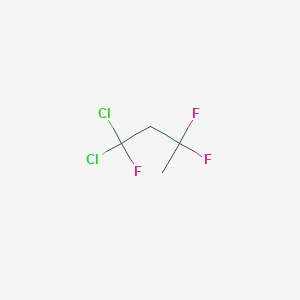
1,1-Dichloro-1,3,3-trifluorobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-1,3,3-trifluorobutane is an organic compound with the molecular formula C4H5Cl2F3 It is a halogenated hydrocarbon, characterized by the presence of chlorine and fluorine atoms attached to a butane backbone
Métodos De Preparación
The synthesis of 1,1-Dichloro-1,3,3-trifluorobutane typically involves the fluorination of 1,1,1-trichloro-3,3-difluorobutane with hydrogen fluoride. This reaction is carried out in an autoclave in the presence of mercury oxide . Another method involves the fluorination of 1,1,1-trichloroethane or vinylidene chloride with hydrogen fluoride in the liquid phase, without a catalyst . These methods are industrially advantageous as they utilize by-products effectively.
Análisis De Reacciones Químicas
1,1-Dichloro-1,3,3-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Reagents and Conditions: Common reagents include hydrogen fluoride for fluorination and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1,1-Dichloro-1,3,3-trifluorobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other fluorinated compounds.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-1,3,3-trifluorobutane involves its interaction with various molecular targets, primarily through halogen bonding and nucleophilic substitution. The pathways involved depend on the specific reactions it undergoes, which are influenced by the presence of chlorine and fluorine atoms .
Comparación Con Compuestos Similares
1,1-Dichloro-1,3,3-trifluorobutane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trichloro-3,3-difluorobutane: Similar in structure but with different halogenation patterns.
3,3-Dichloro-1,1,1-trifluoropropane: A shorter chain analogue with similar halogenation.
1,1,1,3,3-Pentafluorobutane: Fully fluorinated, offering different chemical properties
These comparisons highlight the unique combination of chlorine and fluorine atoms in this compound, which imparts distinct reactivity and applications.
Propiedades
Número CAS |
406-56-4 |
|---|---|
Fórmula molecular |
C4H5Cl2F3 |
Peso molecular |
180.98 g/mol |
Nombre IUPAC |
1,1-dichloro-1,3,3-trifluorobutane |
InChI |
InChI=1S/C4H5Cl2F3/c1-3(7,8)2-4(5,6)9/h2H2,1H3 |
Clave InChI |
MRKAIYYTIQVWCK-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(F)(Cl)Cl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


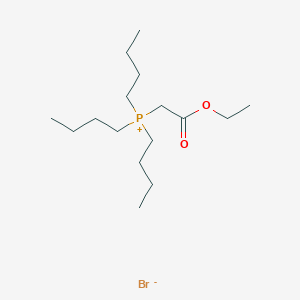


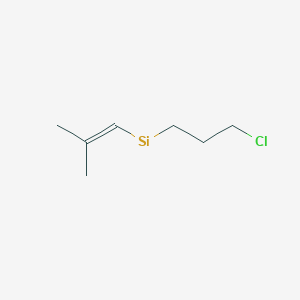
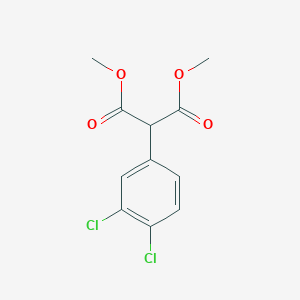
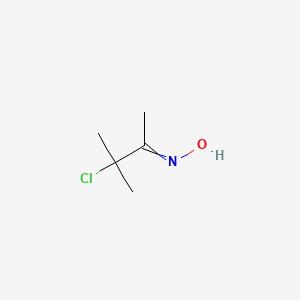
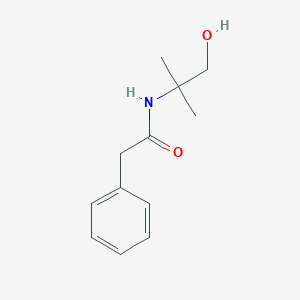
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
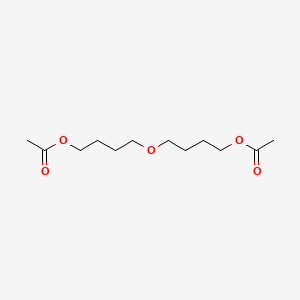
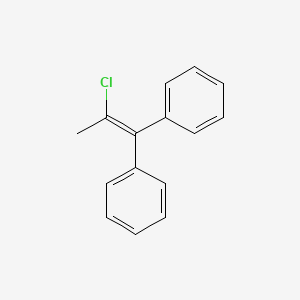
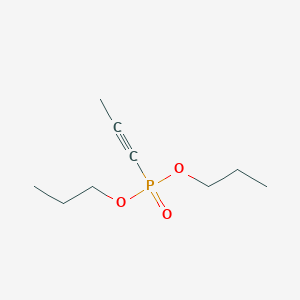
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
![1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-[(tridecafluorohexyl)oxy]hexane](/img/structure/B14752868.png)
